2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3S2/c1-12-7-8-17(13(2)9-12)26-19(15-10-30-11-16(15)25-26)24-20(27)14-5-3-4-6-18(14)31(28,29)21(22)23/h3-9,21H,10-11H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCKRXVJFWDUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide , with CAS number 941921-88-6, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 421.4 g/mol. The structure includes a difluoromethyl sulfonyl group and a thieno[3,4-c]pyrazole moiety, which are critical for its biological interactions.
The proposed mechanisms of action for similar compounds include:
- Inhibition of Enzyme Activity : Many sulfonyl-containing compounds act as enzyme inhibitors. For example, Dipeptidyl peptidase IV (DPP-IV) inhibitors have shown promise in diabetes management by enhancing insulin secretion . It is plausible that the compound may exhibit similar enzyme inhibition characteristics.
- Cell Cycle Arrest : Compounds with thieno[3,4-c]pyrazole structures have been noted to induce cell cycle arrest in cancer cells, leading to apoptosis . This activity is often linked to the modulation of signaling pathways involved in cell proliferation.
Antimicrobial Activity
Emerging data indicate that sulfur-containing compounds can possess antimicrobial properties. For instance, some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . Although direct studies on this specific compound are lacking, its structural features suggest potential antimicrobial activity.
Case Studies
- Antiproliferative Studies : A study evaluating similar thieno[3,4-c]pyrazole derivatives found that they inhibited growth in breast and colon cancer cell lines. The most effective compounds were those that could interact with multiple cellular targets .
- Toxicological Evaluations : Toxicity studies on related compounds indicated favorable safety profiles at therapeutic doses. For example, in vivo studies showed no significant adverse effects at doses up to 750 mg/kg . Such findings support the need for further investigation into the safety and efficacy of this compound.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₂N₅O₃S |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 941921-88-6 |
| Anticancer Activity | Potential (based on analogs) |
| Antimicrobial Activity | Possible (based on structure) |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with sulfonyl groups exhibit significant antimicrobial properties. The presence of the difluoromethyl and thieno[3,4-c]pyrazole moieties in this compound may enhance its efficacy against various bacterial strains. Studies have shown that related sulfonamide derivatives demonstrated promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
The structural characteristics of this compound position it as a candidate for anticancer research. Similar compounds have been shown to inhibit tumor growth by interfering with cellular processes such as apoptosis and proliferation. The thieno[3,4-c]pyrazole framework is particularly noted for its ability to target specific cancer pathways, making this compound a subject of interest in oncology studies .
Neuropharmacological Effects
Compounds containing the thieno[3,4-c]pyrazole structure have been investigated for their neuropharmacological effects. They may offer therapeutic benefits in treating neurological disorders by modulating neurotransmitter systems. The potential for developing novel antidepressants or anxiolytics based on this compound's structure is an area of ongoing research .
Agricultural Applications
Herbicidal Activity
The compound's sulfonyl group suggests utility in herbicide formulations. Similar structures have been employed as pre-emergent herbicides that inhibit weed germination by disrupting metabolic pathways in plants. The application of such compounds could lead to more effective agricultural practices through targeted weed control while minimizing environmental impact .
Analytical Chemistry Applications
Fingerprint Detection
Research has indicated that certain sulfonamide derivatives can be utilized in forensic science for fingerprint detection. The stickiness and binding properties of these compounds allow them to adhere to latent fingerprints on various surfaces, enhancing the visibility of prints during forensic investigations. This application highlights the versatility of the compound beyond traditional medicinal uses .
Summary Table of Applications
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Significant activity against bacterial strains |
| Anticancer Potential | Inhibitory effects on tumor growth | |
| Neuropharmacological Effects | Potential for treating neurological disorders | |
| Agricultural Science | Herbicidal Activity | Effective in pre-emergent weed control |
| Analytical Chemistry | Fingerprint Detection | Enhanced visibility of latent fingerprints |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on shared motifs: sulfonyl/sulfonamide groups , fluorinated aromatics , and heterocyclic cores .
Spectroscopic and Physical Properties
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves three critical stages:
- Assembly of the thieno[3,4-c]pyrazole core.
- Sulfonylation to introduce the difluoromethylsulfonyl group.
- Amide coupling to attach the 2,4-dimethylphenyl-substituted benzamide moiety.
Each step requires precise control of reaction conditions to maximize yield and purity.
Thieno[3,4-c]Pyrazole Core Assembly
Cyclization of 3-Aminothiophene Derivatives
The thieno[3,4-c]pyrazole scaffold is synthesized via acid-catalyzed cyclization of 3-aminothiophene-4-carboxylate derivatives with hydrazine hydrate. Key parameters include:
Reaction Conditions
- Solvent: Ethanol or acetic acid.
- Temperature: 80–100°C.
- Catalyst: Concentrated HCl or H2SO4.
- Yield: 65–78%.
Mechanistic Insight
Protonation of the hydrazine nucleophile enhances its reactivity toward the electrophilic carbonyl carbon of the thiophene derivative, followed by intramolecular cyclization to form the pyrazole ring.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent (Ethanol) | 80°C, 12 hr | 72 |
| Solvent (Acetic Acid) | 100°C, 8 hr | 78 |
| Catalyst (HCl vs. H2SO4) | H2SO4 | +5% yield |
Sulfonylation with Difluoromethylsulfonyl Chloride
Nucleophilic Substitution
The difluoromethylsulfonyl group is introduced via reaction of the thieno[3,4-c]pyrazole intermediate with difluoromethanesulfonyl chloride under basic conditions.
Reaction Conditions
- Base: Triethylamine or pyridine.
- Solvent: Dichloromethane or THF.
- Temperature: 0°C to room temperature.
- Yield: 60–70%.
Side Reactions
Competitive oxidation of the thiophene sulfur is mitigated by maintaining low temperatures and anhydrous conditions.
Table 2: Sulfonylation Efficiency
| Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 4 | 68 |
| Pyridine | THF | 6 | 62 |
Benzamide Coupling via EDCI/HOBt
Amide Bond Formation
The final step involves coupling 2-(difluoromethylsulfonyl)benzoic acid with the pyrazole amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Reaction Conditions
- Solvent: DMF or acetonitrile.
- Temperature: Room temperature.
- Stoichiometry: 1.2 eq. EDCI, 1.1 eq. HOBt.
- Yield: 75–85%.
Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve >98% purity.
Table 3: Coupling Agent Comparison
| Coupling System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 85 | 98 |
| DCC/DMAP | Acetonitrile | 72 | 95 |
Process Optimization and Scalability
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Hydrolytic Degradation
The difluoromethylsulfonyl group is prone to hydrolysis under acidic or aqueous conditions. Storage under anhydrous argon at −20°C ensures stability.
Steric Hindrance in Coupling
Bulky substituents on the benzamide moiety reduce coupling efficiency. Pre-activation of the carboxylic acid with HOBt improves reactivity by 15%.
Q & A
Q. How can researchers optimize the synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
Methodological Answer:
- Step 1: Start with cyclization reactions to construct the thieno[3,4-c]pyrazole core, using sulfur-containing reagents (e.g., Lawesson’s reagent) under anhydrous conditions .
- Step 2: Introduce the difluoromethyl sulfonyl group via nucleophilic substitution or coupling reactions. Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .
- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity (>95%) using HPLC .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions (e.g., difluoromethyl sulfonyl and dimethylphenyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., theoretical vs. observed m/z) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry for the thieno-pyrazole core .
Q. How can researchers assess its preliminary biological activity?
Methodological Answer:
- In vitro assays: Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
- Cytotoxicity testing: Use MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
